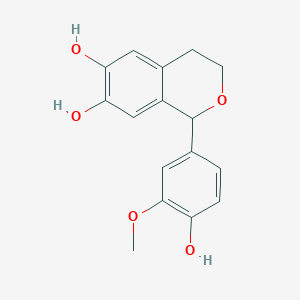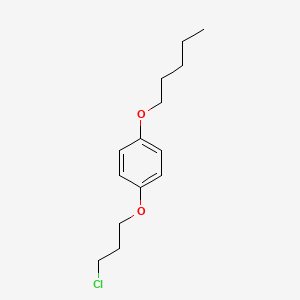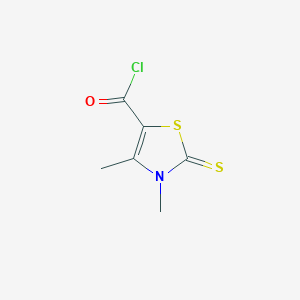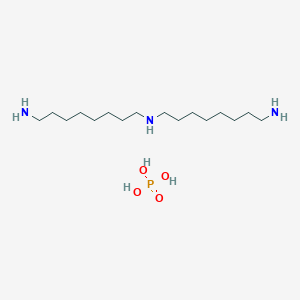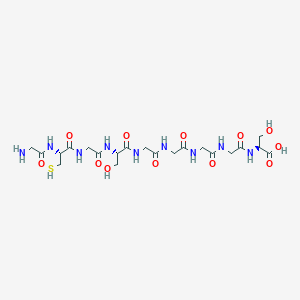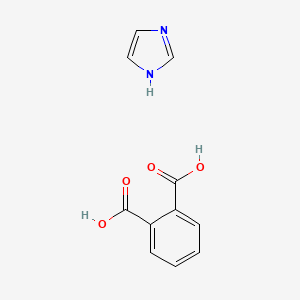
1H-imidazole;phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-imidazole;phthalic acid: is a compound that combines the structural features of imidazole and phthalic acid Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, while phthalic acid is a benzene ring with two carboxylic acid groups at the ortho positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-imidazole can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia. Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base .
Phthalic acid is typically produced by the catalytic oxidation of ortho-xylene or naphthalene. The process involves the use of a vanadium pentoxide catalyst and air at high temperatures .
Industrial Production Methods: Industrial production of 1H-imidazole involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Phthalic acid is produced on an industrial scale using continuous flow reactors and catalytic oxidation processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-imidazole undergoes various chemical reactions, including:
Oxidation: Imidazole can be oxidized to form imidazolone derivatives.
Reduction: Reduction of imidazole can lead to the formation of imidazolidine.
Substitution: Imidazole can undergo electrophilic substitution reactions at the C-2 position.
Phthalic acid can undergo reactions such as:
Esterification: Reaction with alcohols to form phthalate esters.
Amidation: Reaction with amines to form phthalamides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro compounds in the presence of a catalyst.
Major Products:
Oxidation of imidazole: Imidazolone derivatives.
Reduction of imidazole: Imidazolidine.
Esterification of phthalic acid: Phthalate esters.
Applications De Recherche Scientifique
1H-imidazole and phthalic acid have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Imidazole derivatives are used as enzyme inhibitors and in the study of biological pathways.
Medicine: Imidazole-based compounds are used in antifungal and anticancer drugs.
Industry: Phthalic acid is used in the production of plasticizers, resins, and dyes
Mécanisme D'action
The mechanism of action of 1H-imidazole involves its ability to act as a nucleophile due to the presence of nitrogen atoms in the ring. This allows it to participate in various chemical reactions, including coordination with metal ions and acting as a base in acid-base reactions. Phthalic acid, on the other hand, acts as a dicarboxylic acid and can form esters and amides through nucleophilic acyl substitution reactions .
Comparaison Avec Des Composés Similaires
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Pyrrole: A five-membered ring with one nitrogen atom.
Phthalimide: Derived from phthalic acid but with an imide group instead of carboxylic acids
Propriétés
Numéro CAS |
380914-29-4 |
|---|---|
Formule moléculaire |
C11H10N2O4 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
1H-imidazole;phthalic acid |
InChI |
InChI=1S/C8H6O4.C3H4N2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-5-3-4-1/h1-4H,(H,9,10)(H,11,12);1-3H,(H,4,5) |
Clé InChI |
WMDREPIZMRNXAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



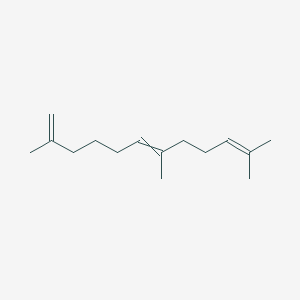
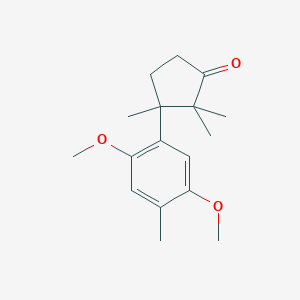
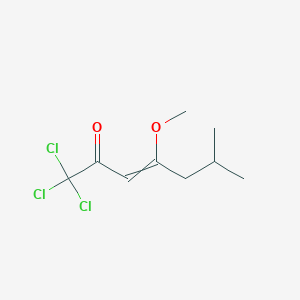
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
